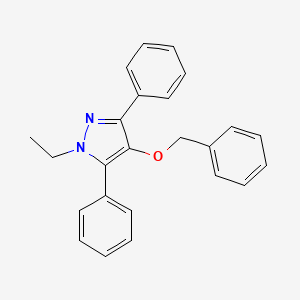
2,2,4-Triethyloctanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Triethyloctanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
2,2,4-Triethyloctanoyl chloride can be synthesized through the reaction of 2,2,4-triethyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride, with the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent addition rates, to optimize yield and purity.
化学反应分析
Types of Reactions
2,2,4-Triethyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,4-triethyloctanoic acid and hydrochloric acid.
Reduction: The acyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used, often under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used, with the reaction conducted under an inert atmosphere to prevent moisture interference.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2,2,4-Triethyloctanoic acid and hydrochloric acid.
Reduction: 2,2,4-Triethyloctanol.
科学研究应用
2,2,4-Triethyloctanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) by providing a reactive acyl group for further chemical modifications.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of 2,2,4-triethyloctanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic atoms (e.g., nitrogen, oxygen, sulfur) in the target molecules. This acylation process can modify the chemical and physical properties of the target molecules, influencing their biological activity, solubility, and stability.
相似化合物的比较
Similar Compounds
2,2,4-Triethylpentanoyl chloride: A shorter-chain analog with similar reactivity but different physical properties.
2,2,4-Triethylhexanoyl chloride: Another analog with one less carbon atom in the chain, affecting its boiling point and solubility.
2,2,4-Triethylheptanoyl chloride: Similar structure with a slightly shorter carbon chain, influencing its reactivity and applications.
Uniqueness
2,2,4-Triethyloctanoyl chloride is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other analogs may not perform as effectively. For example, its particular chain length and branching can influence its solubility in various solvents and its reactivity with different nucleophiles, making it a valuable compound in specialized chemical syntheses and industrial processes.
属性
CAS 编号 |
60631-36-9 |
|---|---|
分子式 |
C14H27ClO |
分子量 |
246.81 g/mol |
IUPAC 名称 |
2,2,4-triethyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3 |
InChI 键 |
KVZRSOPHNBRLKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC(CC)(CC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)


![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
